Cas no 2229316-76-9 (2,2-difluoro-1-(3-fluoro-2-methoxyphenyl)cyclopropan-1-amine)

2,2-Difluoro-1-(3-fluoro-2-methoxyphenyl)cyclopropan-1-amine is a fluorinated cyclopropane derivative characterized by its unique structural features, including a difluorinated cyclopropane ring and a substituted phenyl moiety. The presence of fluorine atoms enhances its metabolic stability and lipophilicity, making it a valuable intermediate in pharmaceutical and agrochemical research. The compound's rigid cyclopropane scaffold contributes to conformational constraint, potentially improving binding affinity in target interactions. Its functional groups, such as the amine and methoxy substituents, offer versatility for further synthetic modifications. This compound is particularly useful in the development of bioactive molecules, where fluorination is leveraged to optimize pharmacokinetic properties. High purity and well-defined stereochemistry ensure reproducibility in research applications.
2,2-difluoro-1-(3-fluoro-2-methoxyphenyl)cyclopropan-1-amine structure
2229316-76-9 structure
Product name:2,2-difluoro-1-(3-fluoro-2-methoxyphenyl)cyclopropan-1-amine
CAS No:2229316-76-9
MF:C10H10F3NO
Molecular Weight:217.18771314621
CID:5970254
PubChem ID:165709363

2,2-difluoro-1-(3-fluoro-2-methoxyphenyl)cyclopropan-1-amine 化学的及び物理的性質

名前と識別子

    • 2,2-difluoro-1-(3-fluoro-2-methoxyphenyl)cyclopropan-1-amine
    • 2229316-76-9
    • EN300-1948294
    • インチ: 1S/C10H10F3NO/c1-15-8-6(3-2-4-7(8)11)9(14)5-10(9,12)13/h2-4H,5,14H2,1H3
    • InChIKey: CUJRTQWHKDMWRS-UHFFFAOYSA-N
    • SMILES: FC1(CC1(C1C=CC=C(C=1OC)F)N)F

計算された属性

  • 精确分子量: 217.07144843g/mol
  • 同位素质量: 217.07144843g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 261
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.5
  • トポロジー分子極性表面積: 35.2Ų

2,2-difluoro-1-(3-fluoro-2-methoxyphenyl)cyclopropan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1948294-0.25g
2,2-difluoro-1-(3-fluoro-2-methoxyphenyl)cyclopropan-1-amine
2229316-76-9
0.25g
$1328.0 2023-09-17
Enamine
EN300-1948294-5.0g
2,2-difluoro-1-(3-fluoro-2-methoxyphenyl)cyclopropan-1-amine
2229316-76-9
5g
$4184.0 2023-05-31
Enamine
EN300-1948294-0.05g
2,2-difluoro-1-(3-fluoro-2-methoxyphenyl)cyclopropan-1-amine
2229316-76-9
0.05g
$1212.0 2023-09-17
Enamine
EN300-1948294-2.5g
2,2-difluoro-1-(3-fluoro-2-methoxyphenyl)cyclopropan-1-amine
2229316-76-9
2.5g
$2828.0 2023-09-17
Enamine
EN300-1948294-10g
2,2-difluoro-1-(3-fluoro-2-methoxyphenyl)cyclopropan-1-amine
2229316-76-9
10g
$6205.0 2023-09-17
Enamine
EN300-1948294-0.1g
2,2-difluoro-1-(3-fluoro-2-methoxyphenyl)cyclopropan-1-amine
2229316-76-9
0.1g
$1269.0 2023-09-17
Enamine
EN300-1948294-0.5g
2,2-difluoro-1-(3-fluoro-2-methoxyphenyl)cyclopropan-1-amine
2229316-76-9
0.5g
$1385.0 2023-09-17
Enamine
EN300-1948294-10.0g
2,2-difluoro-1-(3-fluoro-2-methoxyphenyl)cyclopropan-1-amine
2229316-76-9
10g
$6205.0 2023-05-31
Enamine
EN300-1948294-1g
2,2-difluoro-1-(3-fluoro-2-methoxyphenyl)cyclopropan-1-amine
2229316-76-9
1g
$1442.0 2023-09-17
Enamine
EN300-1948294-1.0g
2,2-difluoro-1-(3-fluoro-2-methoxyphenyl)cyclopropan-1-amine
2229316-76-9
1g
$1442.0 2023-05-31

2,2-difluoro-1-(3-fluoro-2-methoxyphenyl)cyclopropan-1-amine 関連文献

2,2-difluoro-1-(3-fluoro-2-methoxyphenyl)cyclopropan-1-amineに関する追加情報

Professional Introduction to Compound with CAS No. 2229316-76-9 and Product Name: 2,2-difluoro-1-(3-fluoro-2-methoxyphenyl)cyclopropan-1-amine

The compound with the CAS number 2229316-76-9 and the product name 2,2-difluoro-1-(3-fluoro-2-methoxyphenyl)cyclopropan-1-amine represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural features, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The presence of both fluoro and methoxy substituents in its molecular framework suggests a high degree of functional complexity, which may contribute to its pharmacological activity.

Recent research in the area of fluorinated heterocycles has highlighted the importance of such structural motifs in enhancing drug bioavailability, metabolic stability, and binding affinity. The cyclopropane ring in 2,2-difluoro-1-(3-fluoro-2-methoxyphenyl)cyclopropan-1-amine introduces a rigid scaffold that can be particularly useful in designing molecules with specific three-dimensional orientations. This rigidity can improve interactions with biological targets, making the compound a promising candidate for further investigation.

One of the most intriguing aspects of this compound is its potential as a building block for more complex pharmacophores. The combination of fluoro and methoxy groups provides multiple sites for chemical modification, allowing chemists to tailor its properties for various therapeutic applications. For instance, the fluoro group is known to enhance metabolic stability by resisting hydrolysis and oxidation, while the methoxy group can influence electronic properties and solubility.

In the context of current pharmaceutical research, compounds like 2,2-difluoro-1-(3-fluoro-2-methoxyphenyl)cyclopropan-1-amine are being explored for their potential in treating a range of diseases. The structural features of this molecule suggest that it could be effective against targets involved in inflammation, cancer, and central nervous system disorders. Preliminary studies have indicated that derivatives of this compound may exhibit significant therapeutic benefits.

The synthesis of 2,2-difluoro-1-(3-fluoro-2-methoxyphenyl)cyclopropan-1-amine presents unique challenges due to its complex architecture. However, advances in synthetic methodologies have made it increasingly feasible to produce such molecules with high purity and yield. Techniques such as transition-metal-catalyzed reactions and fluorination methods have been particularly instrumental in facilitating the synthesis of this compound.

From a computational chemistry perspective, understanding the electronic properties of 2,2-difluoro-1-(3-fluoro-2-methoxyphenyl)cyclopropan-1-amine is crucial for optimizing its pharmacological activity. Molecular modeling studies have shown that the presence of fluorine atoms can significantly alter the electron density distribution within the molecule. This can lead to improved binding interactions with biological targets, making it an attractive candidate for drug design.

The role of fluorine in medicinal chemistry cannot be overstated. Fluorinated compounds often exhibit enhanced pharmacokinetic properties compared to their non-fluorinated counterparts. This is due to the ability of fluorine to influence both lipophilicity and metabolic stability. In 2,2-difluoro-1-(3-fluoro-2-methoxyphenyl)cyclopropan-1-amine, these effects are expected to contribute to improved drug-like characteristics.

Furthermore, the methoxy group in this compound can serve as a handle for further functionalization. For example, it can be oxidized to an aldehyde or carboxylic acid group, or it can be used as a site for coupling reactions with other pharmacophores. This flexibility makes 2,2-difluoro-1-(3-fluoro-2-methoxyphenyl)cyclopropan-1-amine a versatile starting material for drug discovery efforts.

In conclusion, 2,2-difluoro-1-(3-fluoro-2-methoxyphenyl)cyclopropan-1-amine represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features and potential applications make it an attractive molecule for developing new drugs targeting various diseases. As synthetic methodologies continue to evolve, it is likely that more derivatives will be synthesized and tested for their therapeutic efficacy.

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